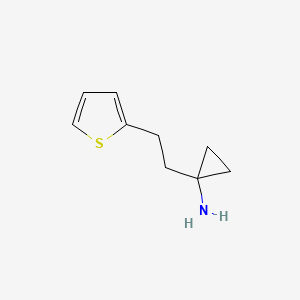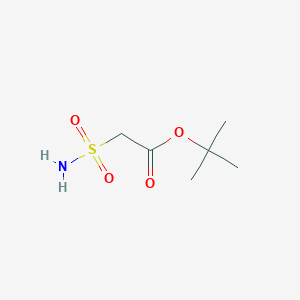
Tert-butyl 2-sulfamoylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-sulfamoylacetate: is an organic compound with the molecular formula C6H13NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the amino group is replaced by a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-sulfamoylacetate typically involves the reaction of tert-butyl bromoacetate with sulfamide under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-sulfamoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-sulfamoylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-sulfamoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.
Comparison with Similar Compounds
Tert-butyl acetate: A related compound used as a solvent and intermediate in organic synthesis.
Sulfamoyl acetic acid: A precursor to various sulfonamide derivatives.
Tert-butyl bromoacetate: A reagent used in the synthesis of tert-butyl 2-sulfamoylacetate.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and sulfamoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
tert-butyl 2-sulfamoylacetate |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10) |
InChI Key |
SJOOHTWCROUAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
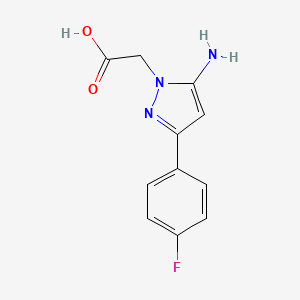
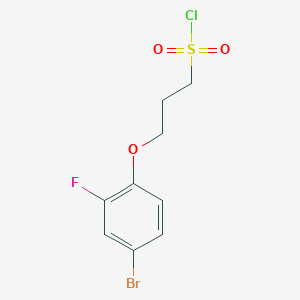
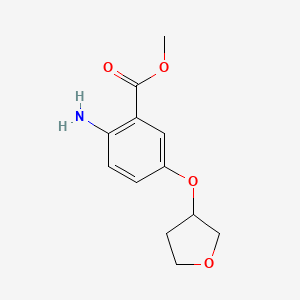
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
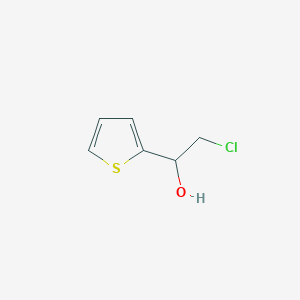
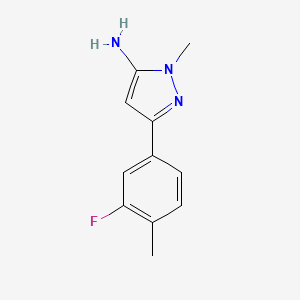
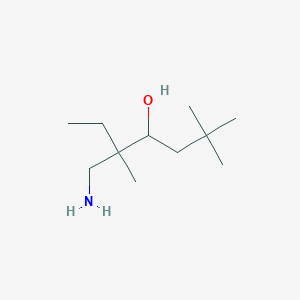
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)

![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
